molecular formula C5H10N2O B1343361 2-(Cyclopropylamino)acetamide CAS No. 1016674-92-2

2-(Cyclopropylamino)acetamide

Cat. No. B1343361
M. Wt: 114.15 g/mol
InChI Key: PCVOBSZOJJBJJP-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)acetamide is a chemical compound that is part of a broader class of compounds known for their utility in organic synthesis, particularly in the creation of heterocyclic systems and other functionalized molecules. The papers provided discuss various synthetic methods and applications of related compounds, which can offer insights into the properties and potential uses of 2-(Cyclopropylamino)acetamide.

Synthesis Analysis

The synthesis of related compounds to 2-(Cyclopropylamino)acetamide has been explored in several studies. For instance, a facile synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates, which share a similar structural motif, has been reported using oxidative cyclization followed by a neighboring group-assisted decarboxylation, yielding the products with excellent diastereoselectivities . Additionally, the synthesis of cyanophenylamino-acetamide derivatives via a one-pot multicomponent reaction demonstrates the versatility of acetamide derivatives in forming complex structures . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(Cyclopropylamino)acetamide.

Molecular Structure Analysis

While the papers do not directly discuss the molecular structure of 2-(Cyclopropylamino)acetamide, they do provide information on similar compounds. The stereochemistry of these molecules is often a critical aspect of their synthesis, as seen in the enantio- and diastereoselective synthesis of a cyclopentyl acetamide derivative, which is a key intermediate for the drug (+)-cyclaradine . This suggests that the molecular structure of 2-(Cyclopropylamino)acetamide, particularly its stereochemistry, could be significant for its biological activity and synthesis.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is a subject of interest in the papers. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been shown to be a versatile intermediate for the synthesis of various heterocyclic systems . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used as a synthon in the creation of polyfunctionalized heterocyclic compounds . These studies suggest that 2-(Cyclopropylamino)acetamide could also participate in a range of chemical reactions, potentially leading to the synthesis of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopropylamino)acetamide are not directly discussed in the provided papers. However, by examining the properties of structurally related compounds, one can infer that factors such as solubility, stability under various conditions, and reactivity with different reagents would be important considerations for its use in synthesis. The moderate to good yields and functional group tolerance observed in the synthesis of related compounds suggest that 2-(Cyclopropylamino)acetamide may also exhibit favorable properties for synthetic applications .

Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative, structurally related to 2-(cyclopropylamino)acetamide, demonstrated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, indicating its potential for therapeutic use in treating viral encephalitis (Ghosh et al., 2008).

Bioactive Conformation Investigation

Research on histamine H3 receptor antagonists, including compounds with a cyclopropyl core similar to 2-(cyclopropylamino)acetamide, used a cyclopropylic strain-based strategy for conformational restriction. This approach was effective for understanding the bioactive conformations essential for H3 receptor binding, indicating the value of cyclopropyl structures in drug design (Watanabe et al., 2010).

Chemical Synthesis and Methodology

A study demonstrated the dibromohydration of N-(2-alkynylaryl)acetamide, utilizing a neighbouring acetamino group for regioselective synthesis. This method, relevant for compounds like 2-(cyclopropylamino)acetamide, allows for metal-free conditions and highlights the versatility of acetamide derivatives in synthetic chemistry (Qiu et al., 2017).

Novel Synthetic Routes and Applications

Research on acetamide/SO2Cl2 as a reagent presents a more effective method for Friedel–Craft’s acylation of aromatic compounds. This study contributes to the broader understanding and utility of acetamide derivatives in the synthesis of complex organic molecules, including those related to 2-(cyclopropylamino)acetamide (Kumar et al., 2014).

Heterocyclic Synthesis Intermediates

2-Cyano-N-(2-hydroxyethyl) acetamide, related to 2-(cyclopropylamino)acetamide, serves as a significant intermediate for synthesizing various novel heterocyclic systems. This compound's versatility in chemical reactions underlines the importance of acetamide derivatives in developing synthetic and pharmacologically active molecules (Gouda et al., 2015).

properties

IUPAC Name

2-(cyclopropylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVOBSZOJJBJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)acetamide

CAS RN

1016674-92-2
Record name 2-(cyclopropylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Zhang, M Wu, S Vadlakonda, L Juarez… - Bioorganic & Medicinal …, 2022 - Elsevier
The three complement pathways comprising the early phase of the complement system (the classical, lectin, and alternative pathways) act together with the innate and adaptive immune …
C Hong, W Luo, D Yao, YB Su, X Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
Three types of aromatic–polyamine conjugates (6a–6s) were designed, synthesized and evaluated as potential inhibitors for cholinesterases (ChEs). The results showed that …
Y Tian, S Li, K Dong, X Su, S Fu, X Lv, M Duan… - Bioorganic …, 2022 - Elsevier
The elevation of epoxy-fatty acids through inhibition of soluble epoxide hydrolase (sEH) is efficient for the treatment of inflammatory and pain-related diseases. Herein, we reported the …

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